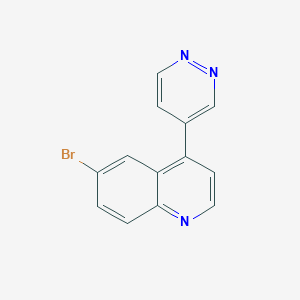
6-Bromo-4-(pyridazin-4-yl)quinoline
概要
説明
6-Bromo-4-(pyridazin-4-yl)quinoline is a chemical compound with the molecular formula C13H8BrN3 . It has an average mass of 286.127 Da and a monoisotopic mass of 284.990143 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring substituted with a bromine atom at the 6th position and a pyridazinyl group at the 4th position .科学的研究の応用
Antimicrobial and Antimalarial Agents
- A series of novel quinoline derivatives, including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, were synthesized and evaluated for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Photophysics and Biomolecular Binding
- New series of quinolines, including 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, were synthesized. These compounds displayed significant interactions with ct-DNA, indicating potential for biomolecular binding applications (Bonacorso et al., 2018).
Targeted Anticancer Agents
- Synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines led to compounds with superior EGFR inhibitory activity and cytotoxicity against human cancer cell lines, suggesting potential as targeted anticancer agents (Allam et al., 2020).
Antibacterial Activity
- Novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives were synthesized and showed potential antibacterial activity, indicating their utility in developing new antibacterial agents (Afrough et al., 2019).
Synthesis of Quinoline Inhibitors
- The compound 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of PI3K/mTOR inhibitors, indicates the relevance of 6-bromo-4-(pyridazin-4-yl)quinoline in the development of inhibitors for cancer therapy (Lei et al., 2015).
作用機序
Target of Action
The primary targets of 6-Bromo-4-(pyridazin-4-yl)quinoline are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in regulating cell growth and differentiation.
Mode of Action
This compound interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR and HER2, this compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and potential induction of cell death . This is achieved through the disruption of EGFR and HER2 signaling pathways.
生化学分析
Biochemical Properties
Quinoline derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure of the quinoline derivative and the target biomolecule.
Cellular Effects
Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
6-bromo-4-pyridazin-4-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3/c14-10-1-2-13-12(7-10)11(4-5-15-13)9-3-6-16-17-8-9/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUZTCWLOWWNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C3=CN=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



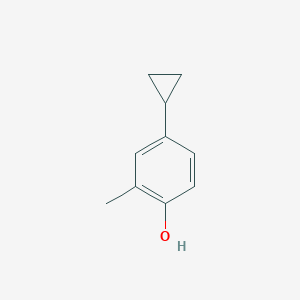
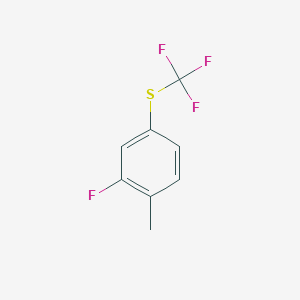
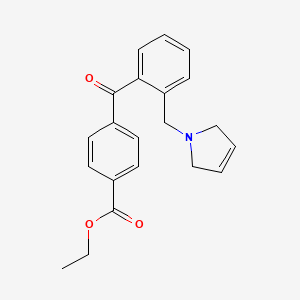

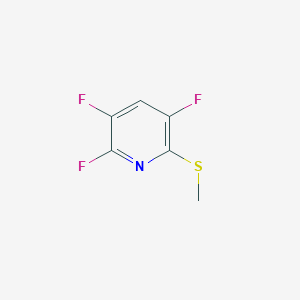
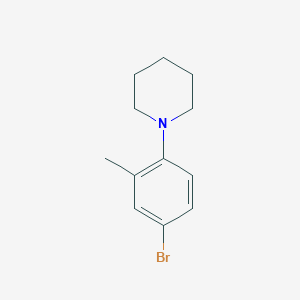
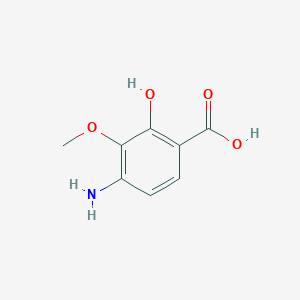
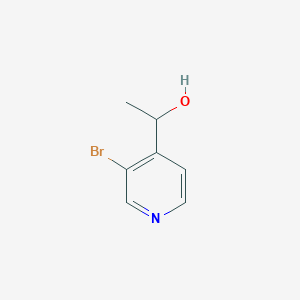

![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
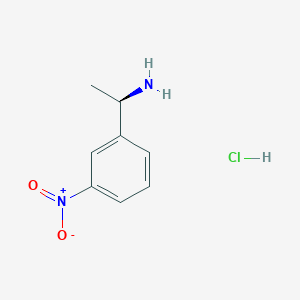
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)